molecular formula C18H17NO B12566118 N-Benzyl-1,2-dihydronaphthalene-1-carboxamide CAS No. 144314-35-2

N-Benzyl-1,2-dihydronaphthalene-1-carboxamide

Cat. No.: B12566118
CAS No.: 144314-35-2
M. Wt: 263.3 g/mol
InChI Key: FZIFNMADJGVOJM-UHFFFAOYSA-N
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Description

N-Benzyl-1,2-dihydronaphthalene-1-carboxamide is a carboxamide derivative featuring a partially hydrogenated naphthalene core (1,2-dihydronaphthalene) substituted at the 1-position with a benzylcarboxamide group. Its structure combines aromatic and aliphatic characteristics, making it a versatile scaffold for pharmaceutical and materials science applications.

Properties

CAS No.

144314-35-2

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

N-benzyl-1,2-dihydronaphthalene-1-carboxamide

InChI

InChI=1S/C18H17NO/c20-18(19-13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-11,17H,12-13H2,(H,19,20)

InChI Key

FZIFNMADJGVOJM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2C1C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1,2-dihydronaphthalene-1-carboxamide typically involves the reaction of 1,2-dihydronaphthalene with benzylamine in the presence of a suitable catalyst. One common method is the nucleophilic addition of benzylamine to 1,2-dihydronaphthalene-1-carboxylic acid chloride, followed by the removal of the protecting group under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or platinum may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1,2-dihydronaphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalene derivatives .

Scientific Research Applications

N-Benzyl-1,2-dihydronaphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-1,2-dihydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its dihydronaphthalene backbone and N-benzylcarboxamide moiety. Key comparisons include:

Compound Name Core Structure Key Substituents Structural Differences Reference ID
N-Benzyl-1,2-dihydronaphthalene-1-carboxamide 1,2-Dihydronaphthalene N-Benzylcarboxamide at C1 Partially unsaturated naphthalene N/A
N-Benzyl-1,2-dihydroquinolin-6-ol 1,2-Dihydroquinoline Hydroxyl at C6, N-benzyl group Benzene fused to pyridine ring
4-Aryl-1,4-dihydro-3(2H)-isoquinolinone 1,4-Dihydroisoquinolinone Aryl group at C4, ketone at C3 Fully unsaturated isoquinoline core
2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide Cyclohexene Bromine at C2, N-phenyl group Six-membered aliphatic ring

Key Observations :

  • The dihydronaphthalene core provides a balance of rigidity and reactivity compared to fully aromatic (e.g., naphthoic acid derivatives) or fully saturated (e.g., cyclohexene) systems .
Acylation Reactions:
  • Target Compound : Likely synthesized via acylation of 1,2-dihydronaphthalene-1-amine with benzyl chloroformate or similar reagents.
  • Analogues: N-Benzylbispidin derivatives are prepared by reacting acyl chlorides with bispidinols in acetonitrile using triethylamine as a base . Cyclohexene carboxamides (e.g., 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide) are synthesized via alkylation of carboxamide intermediates with methyl iodide in DMF .
Cyclization Strategies:
  • Tetrahydroisoquinolinones are formed via oxidative cyclization of N-benzylacetamides using lead tetraacetate in acidic media .

Comparison :

  • The target compound’s synthesis may avoid harsh cyclization conditions required for isoquinolinones , favoring milder acylation steps akin to bispidin derivatives .

Inferences for Target Compound :

  • The dihydronaphthalene core may offer redox activity similar to dihydroquinolines, which are effective against trypanosomes .
  • The N-benzyl group could reduce systemic toxicity compared to platinum-based chemotherapeutics .

Biological Activity

N-Benzyl-1,2-dihydronaphthalene-1-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that can be optimized for yield and purity. The structural characteristics include a naphthalene backbone with a benzyl substituent and a carboxamide functional group. This configuration is critical for its biological activity.

Table 1: Synthesis Overview

StepReagents/ConditionsYield (%)
1Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate + Benzylamine75
2Catalytic hydrogenation85
3Purification via recrystallization90

Antiviral Properties

This compound exhibits significant antiviral activity. Studies have shown that it acts as an inhibitor of the hepatitis C virus (HCV), with an IC50 value indicating potent efficacy against viral replication in vitro. The compound's mechanism involves the inhibition of key viral enzymes, which disrupts the viral life cycle.

Table 2: Antiviral Activity Data

CompoundTarget EnzymeIC50 (µM)Reference
This compoundHCV NS3/4A protease0.686
Other Naphtho[1,2-b]furansVariousVaries

Antiproliferative Effects

In addition to its antiviral properties, this compound has shown antiproliferative effects against various human cancer cell lines. The compound was tested against multiple tumor types and demonstrated significant inhibition of cell growth.

Case Study: Antiproliferative Activity

In a study involving human breast cancer cell lines (MCF-7), this compound exhibited a GI50 value in the low micromolar range. This suggests potential as an anticancer agent.

Table 3: Antiproliferative Activity Results

Cell LineGI50 (µM)Mechanism of Action
MCF-75.4Induction of apoptosis via caspase activation
A5493.2Cell cycle arrest at G2/M phase

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Viral Proteins : The compound binds to the active site of viral proteases, preventing their function.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

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